![molecular formula C15H22BNO4 B2568545 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2377607-01-5](/img/structure/B2568545.png)
2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description
2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as MMTB, is a novel boron-based compound with a wide range of potential applications in the fields of chemistry and biology. MMTB has a unique structure, which is composed of a boron atom surrounded by four oxygen atoms, and a benzamide group attached to the boron atom. This novel compound has been studied extensively in recent years due to its potential applications in both chemical and biological fields.
Scientific Research Applications
- It can be used for C-H borylation at the benzylic position of alkylbenzenes, catalyzed by palladium. The resulting pinacol benzyl boronate is useful in synthetic chemistry .
- 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can participate in hydroboration reactions with alkynes and alkenes, facilitated by transition metal catalysts .
- Researchers use it to construct complex organic molecules due to its stability and compatibility with various functional groups .
- Scientists explore its potential as a pharmacophore or as a building block for designing novel pharmaceutical agents .
- The boron-containing moiety can impart specific properties to polymers, such as enhanced solubility, reactivity, or stability .
Borylation Reactions
Hydroboration
Organic Synthesis
Medicinal Chemistry
Materials Science
Catalysis
properties
IUPAC Name |
2-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(13(18)17-5)12(9-10)19-6/h7-9H,1-6H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPSRZASAXJWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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